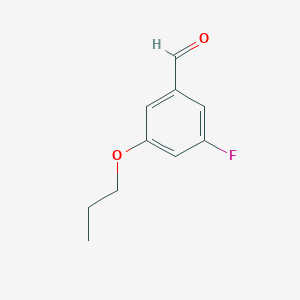
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide” are not available, similar compounds have been synthesized starting from simple commercially available materials .Molecular Structure Analysis
The molecular structure of a compound is determined by its molecular formula. For example, “N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)propionamide” has a molecular formula of C15H20N2O.Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. While specific reactions for “N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide” are not available, similar compounds are used in various scientific research.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. For example, “N-Benzyl-N-methylethanolamine” has a density of 1.017 g/mL at 25 °C (lit.), a boiling point of 95-105 °C/2 mmHg (lit.), and a refractive index of n20/D 1.529 (lit.) .Aplicaciones Científicas De Investigación
- Compound X exhibits potential as an anticancer agent. Its unique structure, including the 1,2,4-triazole scaffold, contributes to its activity against cancer cells. Researchers have investigated its effects on various cancer types, aiming to develop targeted therapies .
- The N–C–S linkage in the 1,2,4-triazole skeleton makes Compound X an interesting candidate for antimicrobial applications. Studies have explored its effectiveness against bacteria, fungi, and other pathogens. It may serve as a basis for developing new antibiotics .
- Compound X has demonstrated anti-inflammatory properties. Researchers have investigated its impact on inflammatory pathways and potential use in managing inflammatory diseases .
- The 1,2,4-triazole-containing scaffold in Compound X may contribute to its antioxidant activity. Investigations have explored its ability to scavenge free radicals and protect cells from oxidative damage .
- Preliminary studies suggest that Compound X may have analgesic effects. Researchers have evaluated its impact on pain pathways and nociception, aiming to develop novel pain-relieving drugs .
Anticancer Activity
Antimicrobial Properties
Anti-Inflammatory Effects
Antioxidant Potential
Analgesic Properties
Agrochemical Applications
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-17-11-12-20(15-18(17)2)21(24)22-13-7-8-14-23(3)16-19-9-5-4-6-10-19/h4-6,9-12,15H,13-14,16H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXSKQUYCGIFSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC#CCN(C)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-6-(tert-butyl)-8-((2,4-dichlorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2984009.png)
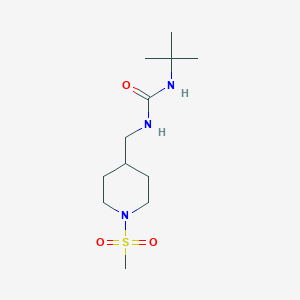

![N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2984012.png)
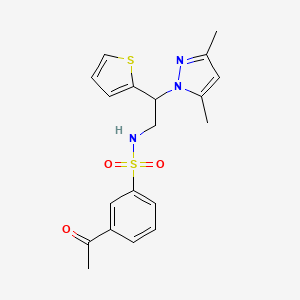
![N-(2,5-dimethylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2984014.png)
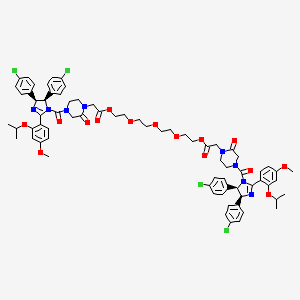
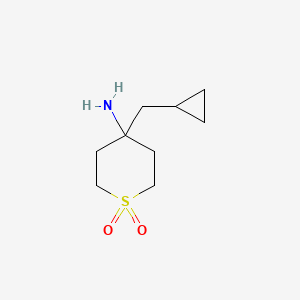
![3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2984021.png)

![1-(3-chlorophenyl)-5-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2984023.png)
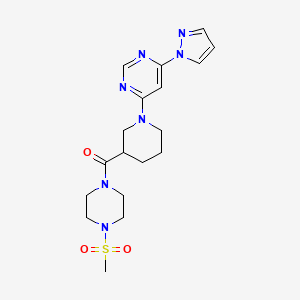
![N-(1-cyanocyclopentyl)-3-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide](/img/structure/B2984028.png)
